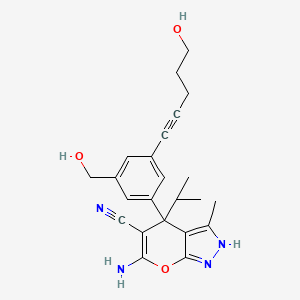

(Rac)-SHIN2

Description

Properties

Molecular Formula |

C23H26N4O3 |

|---|---|

Molecular Weight |

406.5 g/mol |

IUPAC Name |

6-amino-4-[3-(hydroxymethyl)-5-(5-hydroxypent-1-ynyl)phenyl]-3-methyl-4-propan-2-yl-2H-pyrano[2,3-c]pyrazole-5-carbonitrile |

InChI |

InChI=1S/C23H26N4O3/c1-14(2)23(19(12-24)21(25)30-22-20(23)15(3)26-27-22)18-10-16(7-5-4-6-8-28)9-17(11-18)13-29/h9-11,14,28-29H,4,6,8,13,25H2,1-3H3,(H,26,27) |

InChI Key |

IWUCUJZMKDHLOF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=NN1)OC(=C(C2(C3=CC(=CC(=C3)C#CCCCO)CO)C(C)C)C#N)N |

Origin of Product |

United States |

Foundational & Exploratory

(Rac)-SHIN2: A Technical Deep Dive into its Mechanism of Action as a Serine Hydroxymethyltransferase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-SHIN2 has emerged as a potent small-molecule inhibitor of serine hydroxymethyltransferase (SHMT), a critical enzyme in one-carbon (1C) metabolism.[1][2] This technical guide provides an in-depth exploration of the core mechanism of action of SHIN2, detailing its molecular target, downstream signaling effects, and preclinical efficacy. The information presented is intended to support further research and drug development efforts centered on the inhibition of 1C metabolism for therapeutic benefit, particularly in oncology.

Core Mechanism of Action: Inhibition of SHMT

SHIN2 functions as a direct inhibitor of both cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of serine hydroxymethyltransferase.[3] SHMT catalyzes the reversible conversion of serine and tetrahydrofolate (THF) to glycine and 5,10-methylenetetrahydrofolate (5,10-MTHF). This reaction is a primary source of one-carbon units essential for the biosynthesis of nucleotides (purines and thymidylate) and other critical cellular components.[1][4] By blocking SHMT activity, SHIN2 disrupts the entire one-carbon metabolic network, leading to a depletion of downstream metabolites necessary for cell proliferation and survival.[3][5]

The active enantiomer, (+)SHIN2, demonstrates potent, stereoselective inhibition of SHMT.[6] This inhibition leads to a cascade of metabolic consequences, including a reduction in the levels of purine biosynthetic pathway intermediates.[3] The on-target activity of SHIN2 has been confirmed in vivo by demonstrating its ability to block the metabolic flux from serine to glycine.[7]

Signaling Pathways Modulated by SHMT Inhibition

The metabolic disruption caused by SHMT inhibition has significant downstream effects on several key signaling pathways implicated in cancer progression. While SHIN2's primary action is on metabolism, the inhibition of SHMT2, in particular, has been shown to influence the following pathways:

-

PI3K/AKT/mTOR Pathway: SHMT2 can enhance PI3K/AKT signaling by facilitating the methylation of the PTEN promoter, leading to its silencing and subsequent activation of AKT.[4] Inhibition of SHMT2 may, therefore, lead to a reduction in AKT activation.

-

JAK-STAT Pathway: In certain cancers, such as bladder cancer, SHMT2 has been shown to regulate cell growth through the JAK-STAT signaling pathway by modulating the phosphorylation of STAT3.[4]

-

MAPK and VEGF Signaling Pathways: In breast cancer, SHMT2 has been demonstrated to promote tumor growth through the MAPK and VEGF signaling pathways.[8] Knockdown of SHMT2 resulted in the inhibition of p-ERK and p-p38 proteins in the MAPK pathway.[8]

-

TCF3 Transcriptional Program: In Burkitt lymphoma, SHMT2 inhibition leads to the autophagic degradation of TCF3, a key transcription factor, resulting in the collapse of a cell survival-promoting program.[5]

Quantitative Data Summary

The following tables summarize the quantitative data regarding the efficacy of SHIN2 from various preclinical studies.

Table 1: In Vitro Efficacy of (+)SHIN2

| Cell Line | Cancer Type | Assay | IC50 | Reference |

| HCT116 | Colon Cancer | Cell Proliferation | 300 nM | [6] |

| Molt4 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | Cell Growth | 89 nM | [6] |

Table 2: In Vivo Efficacy of (+)SHIN2

| Animal Model | Cancer Type | Treatment Regimen | Outcome | Reference |

| NOTCH1-driven mouse primary T-ALL | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 200 mg/kg, BID, IP | Increased survival | [7] |

| Human patient-derived xenograft | T-cell Acute Lymphoblastic Leukemia (T-ALL) | Not specified | Increased survival (synergy with methotrexate) | [7] |

| Xenograft mouse model | Burkitt Lymphoma | Inducible SHMT2 knockdown | 70.1% reduction in tumor growth | [5] |

Key Experimental Protocols

In Vivo Target Engagement of SHIN2 in Mice

This protocol was designed to assess the pharmacodynamic effects of SHIN2 on its target in a living organism.[7]

Materials:

-

10-14 week old male C57BL/6 mice with surgically implanted jugular vein catheters.

-

U-13C-Serine (30 mM in saline).

-

(+)SHIN2 (20 mg/ml in 20% 2-hydroxypropyl-β-cyclodextrin solution in water).

-

Vehicle (20% 2-hydroxypropyl-β-cyclodextrin solution in water).

Procedure:

-

Single-house the mice.

-

Administer a single intraperitoneal (IP) injection of either vehicle or (+)SHIN2 (200 mg/kg).

-

Immediately following the injection, begin infusion of U-13C-Serine at a rate of 0.1 μL/min/g.

-

Collect blood samples (~10 μL) via tail bleeding at specified time points into blood collection tubes.

-

Place blood samples on ice for 20 minutes.

-

Centrifuge the samples at 16,000 g for 10 minutes at 4°C to separate the serum.

-

Store the serum at -80°C until LC-MS analysis for labeled serine and glycine.[7]

Cell Proliferation Assay

This protocol is a standard method to determine the effect of a compound on cell growth.

Materials:

-

HCT116 or Molt4 cells.

-

(+)SHIN2 and (-)SHIN2 (inactive enantiomer).

-

Cell culture medium and supplements.

-

96-well plates.

-

Cell viability reagent (e.g., CellTiter-Glo).

Procedure:

-

Seed cells in 96-well plates at an appropriate density.

-

Treat the cells with a serial dilution of (+)SHIN2 or (-)SHIN2.

-

Incubate the plates for a specified period (e.g., 72 hours).

-

Add a cell viability reagent according to the manufacturer's instructions.

-

Measure luminescence or absorbance to determine the number of viable cells.

-

Calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.

Visualizations

Caption: Core mechanism of this compound action on one-carbon metabolism.

Caption: Downstream signaling pathways influenced by SHMT2.

Conclusion

This compound is a potent and specific inhibitor of SHMT, a key enzyme in one-carbon metabolism. Its mechanism of action is centered on the disruption of nucleotide biosynthesis, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells. Furthermore, the inhibition of SHMT, particularly the mitochondrial isoform SHMT2, has been shown to modulate critical oncogenic signaling pathways. The preclinical data strongly support the continued investigation of SHIN2 and other SHMT inhibitors as a promising therapeutic strategy in oncology, both as single agents and in combination with other anticancer drugs. This guide provides a foundational understanding for researchers to build upon in their efforts to translate the potent anti-cancer activity of SHMT inhibition into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. SHMT inhibition is effective and synergizes with methotrexate in T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mechanism and Therapeutic Progress of One-Carbon Metabolic Key Enzyme: Serine Hydroxymethyltransferase 2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ashpublications.org [ashpublications.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. SHMT inhibition is effective and synergizes with methotrexate in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SHMT2 promotes tumor growth through VEGF and MAPK signaling pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Development of SHMT2 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and development of inhibitors targeting Serine Hydroxymethyltransferase 2 (SHMT2), a key enzyme in one-carbon metabolism frequently overexpressed in various cancers. This document details the scientific rationale for targeting SHMT2, the evolution of potent inhibitors such as SHIN2, methodologies for their evaluation, and their mechanism of action within critical cellular signaling pathways.

Introduction: SHMT2 as a Therapeutic Target in Oncology

Serine Hydroxymethyltransferase (SHMT) is a pyridoxal phosphate (PLP)-dependent enzyme that plays a pivotal role in one-carbon (1C) metabolism by catalyzing the reversible conversion of serine and tetrahydrofolate (THF) to glycine and 5,10-methylenetetrahydrofolate (CH2-THF)[1]. This reaction is central to the synthesis of nucleotides (purines and thymidylate) and amino acids, making it essential for rapidly proliferating cells, particularly cancer cells[1].

Mammals possess two isoforms of SHMT: the cytosolic SHMT1 and the mitochondrial SHMT2[2]. SHMT2 is frequently upregulated in a wide range of cancers and is associated with poor prognosis, highlighting its potential as a therapeutic target[2][3]. Inhibition of SHMT2 disrupts the supply of one-carbon units, leading to impaired DNA synthesis and repair, and ultimately cell death in cancer cells.

The Discovery and Evolution of SHMT Inhibitors

The development of SHMT inhibitors has evolved from initial screenings of compounds with herbicidal activity to the rational design of potent and specific molecules with clinical potential.

From Herbicides to Human SHMT Inhibitors: The Pyrazolopyran Scaffold

The journey towards potent SHMT inhibitors began with the discovery of the pyrazolopyran scaffold, initially identified as an inhibitor of plant SHMT with herbicidal effects. This scaffold was subsequently optimized for activity against human SHMT1 and SHMT2.

SHIN1: A Potent In Vitro Tool Compound

Further optimization of the pyrazolopyran scaffold led to the development of SHIN1 , a potent dual inhibitor of human SHMT1 and SHMT2 with IC50 values of 5 nM and 13 nM, respectively[4]. While a valuable tool for in vitro studies, SHIN1 exhibited poor pharmacokinetic properties, limiting its in vivo applications[5].

SHIN2: An In Vivo Active SHMT Inhibitor

To address the pharmacokinetic limitations of SHIN1, a series of analogues with substitutions on the phenyl ring were synthesized, leading to the discovery of SHIN2 [5]. SHIN2 demonstrated improved pharmacokinetic properties, enabling in vivo studies and showing efficacy in preclinical models of T-cell acute lymphoblastic leukemia (T-ALL)[5][6].

Folate Mimetics: The AGF347 Series

Another class of SHMT inhibitors is the folate mimetics, such as AGF347 . These compounds are designed to mimic the natural substrate of SHMT and have shown in vivo activity in pancreatic adenocarcinoma models[7].

Quantitative Data on SHMT Inhibitors

The following tables summarize the in vitro potency of key SHMT inhibitors against the purified enzymes and various cancer cell lines.

| Inhibitor | Target | IC50 (nM) | Reference |

| SHIN1 | hSHMT1 | 5 | [4] |

| hSHMT2 | 13 | [4] | |

| (+)SHIN2 | hSHMT1/2 | - | [6] |

| SHMT-IN-2 | hSHMT1 | 13 | [4] |

| hSHMT2 | 66 | [4] |

| Inhibitor | Cell Line | Cancer Type | IC50 / GI50 (nM) | Reference |

| (+)SHIN2 | HCT116 | Colon Cancer | 300 | [6] |

| Molt4 | T-ALL | 89 | [6] | |

| SHIN1 | HCT116 | Colon Cancer | 870 | |

| AGF347 | MIA PaCa-2 | Pancreatic Cancer | - |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of SHMT inhibitors.

SHMT Enzyme Inhibition Assay (Spectrophotometric)

This assay is based on the spectrophotometric measurement of a quinonoid intermediate that forms when both glycine and a folate substrate bind to SHMT[8].

-

Principle: The inhibitor competes with the folate substrate for binding to the enzyme-glycine complex. The formation of the ternary enzyme-glycine-folate complex results in a spectral shift that can be monitored at a specific wavelength (e.g., 500 nm)[8].

-

Reagents:

-

Purified recombinant human SHMT1 or SHMT2

-

Glycine

-

Tetrahydrofolate (THF) or Leucovorin

-

Inhibitor compound

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5)

-

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer, purified SHMT enzyme, and glycine.

-

Add varying concentrations of the inhibitor compound.

-

Initiate the reaction by adding the folate substrate.

-

Immediately measure the change in absorbance at the appropriate wavelength using a spectrophotometer.

-

Calculate the rate of reaction and determine the IC50 value of the inhibitor.

-

Cell-Based SHMT Activity Assay (¹³C-Serine to Glycine Conversion)

This assay measures the intracellular activity of SHMT by tracing the conversion of isotopically labeled serine to glycine[9].

-

Principle: Cells are incubated with [U-¹³C]-serine. SHMT activity converts this labeled serine into [¹³C₂]-glycine. The amount of labeled glycine is quantified by Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Reagents:

-

Cancer cell line of interest

-

Cell culture medium

-

[U-¹³C]-serine

-

Inhibitor compound

-

Metabolite extraction solution (e.g., 80:20 methanol:water)

-

-

Procedure:

-

Plate cells and allow them to adhere.

-

Treat cells with varying concentrations of the inhibitor for a specified time (e.g., 24 hours).

-

Replace the medium with a medium containing [U-¹³C]-serine and the inhibitor.

-

Incubate for a defined period to allow for metabolic labeling.

-

Quench metabolism and extract intracellular metabolites using a cold extraction solution.

-

Analyze the extracts by LC-MS to quantify the levels of [U-¹³C]-serine and [¹³C₂]-glycine.

-

Determine the effect of the inhibitor on the conversion of serine to glycine.

-

Cell Proliferation Assay

This assay determines the effect of SHMT inhibitors on the growth of cancer cells.

-

Principle: Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

-

Reagents:

-

Cancer cell line of interest

-

Cell culture medium

-

Inhibitor compound

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

-

Procedure:

-

Seed cells in a 96-well plate.

-

Treat cells with a serial dilution of the inhibitor compound.

-

Incubate for a specified period (e.g., 72 hours).

-

Add the CellTiter-Glo® reagent to each well.

-

Measure luminescence using a plate reader.

-

Calculate the GI50 (concentration for 50% growth inhibition) value.

-

In Vivo Target Engagement Assay

This assay confirms that the SHMT inhibitor reaches its target and exerts its enzymatic inhibition in a living organism[5].

-

Principle: A mouse is administered the SHMT inhibitor, followed by an infusion of [U-¹³C]-serine. Blood samples are collected over time to measure the levels of labeled serine and glycine, indicating SHMT activity[5].

-

Reagents and Equipment:

-

Animal model (e.g., mouse)

-

SHMT inhibitor compound

-

[U-¹³C]-serine

-

Catheter for infusion

-

Blood collection supplies

-

LC-MS for metabolite analysis

-

-

Procedure:

-

Administer the SHMT inhibitor to the animal (e.g., via intraperitoneal injection).

-

Infuse [U-¹³C]-serine through a catheter at a constant rate.

-

Collect blood samples at various time points.

-

Extract metabolites from the plasma.

-

Analyze the extracts by LC-MS to determine the isotopic labeling of serine and glycine.

-

Assess the degree of SHMT inhibition based on the reduction in [¹³C₂]-glycine formation.

-

Mitochondrial Function Assays

-

Principle: MitoSOX Red is a fluorescent probe that specifically detects superoxide in the mitochondria of live cells. An increase in red fluorescence indicates an increase in mitochondrial reactive oxygen species (ROS).

-

Procedure:

-

Prepare a 5 mM stock solution of MitoSOX Red in DMSO[10].

-

Dilute the stock solution to a working concentration of 1-10 µM in serum-free medium or PBS[10].

-

Incubate cells with the MitoSOX Red working solution for 5-30 minutes at room temperature, protected from light[10].

-

Wash the cells with PBS.

-

Analyze the cells by fluorescence microscopy or flow cytometry (Excitation/Emission: ~510/580 nm)[10].

-

-

Principle: JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low membrane potential, JC-1 remains in its monomeric form and fluoresces green. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

-

Procedure:

-

Prepare a JC-1 staining solution (e.g., 1:10 dilution of a stock solution in culture medium)[11].

-

Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator[11].

-

Wash the cells with an assay buffer.

-

Analyze the cells using a fluorescence microscope or a fluorescence plate reader. Measure the fluorescence of JC-1 aggregates (Excitation/Emission: ~535/595 nm) and monomers (Excitation/Emission: ~485/535 nm)[11].

-

-

Principle: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR) of live cells in real-time. OCR is an indicator of mitochondrial respiration, while ECAR is an indicator of glycolysis.

-

Procedure:

-

Seed cells in a Seahorse XF cell culture microplate.

-

Prior to the assay, replace the culture medium with unbuffered Seahorse XF medium and incubate in a non-CO2 incubator.

-

Load the sensor cartridge with compounds that modulate mitochondrial function (e.g., oligomycin, FCCP, rotenone/antimycin A) for a Mito Stress Test.

-

Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer.

-

The instrument will measure baseline OCR and ECAR, and then sequentially inject the compounds to determine key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

-

SHMT2 Signaling Pathways and Mechanism of Action

SHMT2 is integrated into several critical signaling pathways that are often dysregulated in cancer. Understanding these connections provides insights into the broader effects of SHMT2 inhibition.

Caption: SHMT2 signaling network in cancer.

SHMT2 has been shown to influence several key oncogenic signaling pathways:

-

PI3K/AKT/mTOR Pathway: SHMT2 can activate the AKT/mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival[12].

-

JAK/STAT Pathway: In some cancers, SHMT2 expression is regulated by the IL-6/JAK2/STAT3 pathway, and SHMT2 can, in turn, promote STAT3 activation, creating a positive feedback loop that drives cancer progression[12][13].

-

MAPK Pathway: SHMT2 can promote the phosphorylation of ERK1/2 and p38, thereby activating the MAPK signaling pathway, which is involved in cell proliferation and survival[3].

-

VEGF Signaling: SHMT2 has been shown to regulate the expression of Vascular Endothelial Growth Factor (VEGF), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis[3].

SHMT Inhibitor Discovery and Development Workflow

The process of discovering and developing SHMT inhibitors follows a structured pipeline from initial target identification to preclinical and clinical evaluation.

Caption: SHMT inhibitor discovery workflow.

Conclusion and Future Directions

SHMT2 has emerged as a promising therapeutic target in oncology due to its critical role in supporting the metabolic demands of cancer cells. The development of potent and specific inhibitors like SHIN2 has provided valuable tools for both basic research and as potential therapeutic agents. Future efforts in this field will likely focus on:

-

Improving inhibitor specificity: Developing inhibitors that can selectively target SHMT2 over SHMT1 to minimize potential off-target effects.

-

Combination therapies: Exploring the synergistic effects of SHMT2 inhibitors with other anticancer agents, such as methotrexate, to overcome drug resistance and enhance therapeutic efficacy[5].

-

Biomarker discovery: Identifying biomarkers that can predict which patients are most likely to respond to SHMT2-targeted therapies.

-

Clinical translation: Advancing the most promising SHMT2 inhibitors into clinical trials to evaluate their safety and efficacy in cancer patients.

This guide provides a solid foundation for researchers and drug developers interested in the exciting and rapidly evolving field of SHMT2 inhibitor discovery. The detailed protocols and compiled data serve as a valuable resource to accelerate further research and development in this area.

References

- 1. Design strategy for serine hydroxymethyltransferase probes based on retro-aldol-type reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Multifaceted role of serine hydroxymethyltransferase in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SHMT2 promotes tumor growth through VEGF and MAPK signaling pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. SHMT inhibition is effective and synergizes with methotrexate in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. A Review of Small-Molecule Inhibitors of One-Carbon Enzymes: SHMT2 and MTHFD2 in the Spotlight - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Screening and In Vitro Testing of Antifolate Inhibitors of Human Cytosolic Serine Hydroxymethyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. wp.ryvu.com [wp.ryvu.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. Using Seahorse Machine to Measure OCR and ECAR in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

(Rac)-SHIN2 chemical structure and properties

An In-Depth Technical Guide to (Rac)-SHIN2: Chemical Structure, Properties, and Biological Activity

Introduction

This compound is a synthetic small molecule inhibitor of serine hydroxymethyltransferase (SHMT), a critical enzyme in one-carbon metabolism. As a racemic mixture, it contains equal amounts of the (+) and (-) enantiomers. SHMT plays a pivotal role in the biosynthesis of nucleotides and amino acids, making it an attractive target for anticancer drug development. This guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of this compound, with a focus on its mechanism of action and relevant experimental methodologies.

Chemical Structure and Properties

This compound is a dihydropyranopyrazole derivative. Its chemical structure and properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 6-amino-4-(3-(hydroxymethyl)-5-(5-hydroxypent-1-yn-1-yl)phenyl)-4-isopropyl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |

| CAS Number | 2204289-53-0 |

| Molecular Formula | C23H26N4O3 |

| Molecular Weight | 406.49 g/mol |

| Appearance | Not specified in available literature |

| Solubility | Soluble in DMSO |

| Storage | Store at -20°C for long-term stability |

Biological Activity and Mechanism of Action

This compound exerts its biological effects by inhibiting serine hydroxymethyltransferase (SHMT), which exists in two isoforms: the cytosolic SHMT1 and the mitochondrial SHMT2. These enzymes catalyze the reversible conversion of serine and tetrahydrofolate (THF) to glycine and 5,10-methylenetetrahydrofolate (5,10-CH2-THF). This reaction is a primary source of one-carbon units for various biosynthetic pathways, including the synthesis of purines and thymidylate, which are essential for DNA replication and repair.

By inhibiting SHMT, this compound disrupts the one-carbon metabolic network, leading to a depletion of downstream metabolites necessary for cell proliferation. This mechanism is particularly effective in rapidly dividing cells, such as cancer cells, which have a high demand for nucleotides.

Signaling Pathway

The following diagram illustrates the central role of SHMT in one-carbon metabolism and the point of inhibition by this compound.

Quantitative Biological Data

Most of the publicly available quantitative data on the biological activity of SHIN2 pertains to its enantiomerically pure form, (+)SHIN2. This enantiomer has been shown to be the more active of the two. The following table summarizes key findings, which are indicative of the potential of the racemic mixture.

| Assay | Cell Line | Parameter | Value | Reference |

| Cell Proliferation | HCT116 (Colon Cancer) | IC50 of (+)SHIN2 | 300 nM | [1] |

| Cell Proliferation | Molt4 (T-ALL) | IC50 of (+)SHIN2 | 89 nM | [1] |

| Cell Cycle Analysis | Molt4 (T-ALL) | Effect of 2 µM (+)SHIN2 (24h) | S phase arrest | [1] |

| In vivo Efficacy | Mouse Primary T-ALL | Treatment with (+)SHIN2 | Increased survival | [1] |

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not publicly available in the reviewed literature. However, standardized protocols for the key biological assays used to characterize its activity are provided below.

MTT Cell Proliferation Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

96-well cell culture plates

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with DMSO).

-

Incubate for the desired treatment period (e.g., 48 or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Incubate at room temperature in the dark for at least 2 hours.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the analysis of cell cycle distribution based on DNA content.

Materials:

-

6-well cell culture plates

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 24 or 48 hours).

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells with PBS and resuspend the cell pellet.

-

Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.

-

Use appropriate software to model the cell cycle distribution (G0/G1, S, and G2/M phases).

Experimental Workflow

The following diagram outlines a typical workflow for evaluating the in vitro efficacy of this compound.

Conclusion

This compound is a promising inhibitor of SHMT with demonstrated anti-proliferative effects in cancer cell lines, primarily attributed to its (+) enantiomer. Its mechanism of action, through the disruption of one-carbon metabolism, highlights a critical vulnerability in cancer cells. Further investigation into the specific activities of the racemic mixture and its individual enantiomers, along with detailed pharmacokinetic and pharmacodynamic studies, will be crucial for its potential development as a therapeutic agent. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation of this compound and other SHMT inhibitors.

References

(Rac)-SHIN2 as a Serine Hydroxymethyltransferase Inhibitor: A Technical Guide

Introduction

Serine hydroxymethyltransferase (SHMT) is a pivotal enzyme in one-carbon (1C) metabolism, a fundamental network of biochemical pathways essential for the biosynthesis of nucleotides (purines and thymidylate), amino acids (serine, glycine, methionine), and for maintaining cellular methylation and redox balance.[1][2][3] SHMT catalyzes the reversible conversion of serine and tetrahydrofolate (THF) to glycine and 5,10-methylene-THF.[1][3] This reaction serves as the primary source of one-carbon units for cellular proliferation.[1][3]

There are two main isoforms of SHMT in human cells: the cytosolic SHMT1 and the mitochondrial SHMT2.[1][4] The mitochondrial isoform, SHMT2, is frequently upregulated in various cancers, making it a compelling target for anticancer drug development.[1][2][4] By inhibiting SHMT, the supply of one-carbon units is choked off, disrupting DNA synthesis and repair, and ultimately hindering the rapid proliferation of cancer cells.[3][5]

(Rac)-SHIN2 is a pyrazolopyran derivative identified as a potent inhibitor of SHMT.[6][7][8] This small molecule has demonstrated significant therapeutic potential, not only in oncology, particularly T-cell acute lymphoblastic leukemia (T-ALL), but also as an antibacterial agent.[1][6] This guide provides a detailed overview of this compound, its mechanism of action, quantitative inhibitory data, experimental protocols for its evaluation, and its role in relevant metabolic pathways.

Quantitative Data Presentation

The inhibitory effects of this compound and its active enantiomer, (+)-SHIN2, have been quantified in various cellular contexts. The data highlights its stereoselective activity and potency against cancer cell lines and bacteria.

| Compound | Target/Cell Line | Assay Type | Metric | Value | Reference |

| (+)-SHIN2 | HCT116 Colon Cancer Cells | Cell Proliferation | IC₅₀ | 300 nM | [1] |

| This compound | E. faecium (VSEfm) | Antibacterial Activity | EC₅₀ | 4.7 nM | [6] |

| This compound | E. faecium (VREfmvanA) | Antibacterial Activity | EC₅₀ | 9.8 nM | [6] |

| This compound | Hep2 Cells | Cytotoxicity | CC₅₀ | 7.5 µM | [6] |

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by directly inhibiting SHMT. This inhibition disrupts the folate-mediated one-carbon metabolism pathway. The primary mechanism involves blocking the conversion of serine to glycine, which simultaneously prevents the transfer of a one-carbon unit to tetrahydrofolate (THF) to form 5,10-methylene-THF.[1] This product is a critical precursor for the de novo synthesis of purines and thymidylate, which are essential building blocks for DNA replication.[2][3] In rapidly proliferating cells, such as cancer cells, this blockade leads to a depletion of the nucleotide pool, causing cell cycle arrest and inhibiting growth.[1][5]

The active enantiomer, (+)-SHIN2, is responsible for this inhibitory activity, while the (-) enantiomer is largely inactive.[1][9] The disruption of this pathway has been shown to be particularly effective in T-cell acute lymphoblastic leukemia (T-ALL) and demonstrates synergistic effects when combined with other antifolate drugs like methotrexate.[1]

Experimental Protocols

Cell Proliferation Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of SHIN2 on cancer cell lines.

-

Cell Seeding: HCT116 or Molt4 cells are seeded into 96-well plates at a specified density (e.g., 1,000-5,000 cells/well) and allowed to adhere overnight.

-

Compound Treatment: A serial dilution of (+)-SHIN2, (-)-SHIN2 (as a negative control), and a vehicle control (e.g., DMSO) is prepared. The cells are treated with these compounds for a specified period (e.g., 72 hours). For rescue experiments, 1 mM formate can be co-administered to bypass the SHMT-dependent one-carbon pathway.[1]

-

Viability Measurement: After incubation, cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Luminescence is read on a plate reader. The data is normalized to the vehicle control, and the IC₅₀ value is calculated by fitting the dose-response curve using non-linear regression.

In Vivo Target Engagement Analysis via ¹³C-Serine Tracing

This protocol demonstrates that SHIN2 inhibits SHMT activity in a living organism by tracing the metabolic fate of a stable isotope-labeled substrate.[1]

-

Animal Model: A suitable animal model, such as a mouse bearing a patient-derived xenograft (PDX) of T-ALL, is used.

-

Drug Administration: Mice are administered a dose of (+)SHIN2 (e.g., 200 mg/kg) or a vehicle control via intraperitoneal (IP) injection.[1][9]

-

Isotope Infusion: Following drug administration, a continuous infusion of U-¹³C-serine is performed.

-

Sample Collection: Blood samples are collected at multiple time points during and after the infusion.

-

Metabolite Extraction and Analysis: Plasma is separated from the blood samples, and metabolites are extracted. The isotopic labeling patterns of serine and glycine are analyzed using Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Interpretation: Inhibition of SHMT by (+)SHIN2 will result in a decreased conversion of ¹³C-labeled serine to ¹³C-labeled glycine (specifically, the M+2 isotopologue of glycine). A reduction in the circulating glycine M+2 fraction in the SHIN2-treated group compared to the vehicle group confirms in vivo target engagement.[1]

Therapeutic Synergy with Methotrexate

A significant finding is the synergistic antileukemic effect of SHIN2 when combined with methotrexate, a standard-of-care chemotherapy for T-ALL.[1] Methotrexate targets dihydrofolate reductase (DHFR), an enzyme downstream of SHMT in the folate cycle. DHFR is responsible for regenerating tetrahydrofolate (THF), the substrate for SHMT.

By inhibiting two distinct nodes in the same critical pathway, the combination of SHIN2 and methotrexate creates a more profound and durable blockade of one-carbon metabolism. This dual-pronged attack is effective even in cancer cells that have developed resistance to methotrexate alone.[1] Studies have shown that methotrexate-resistant T-ALL cells exhibit enhanced sensitivity to SHIN2, and the combination therapy significantly increases survival in animal models compared to either drug used as a monotherapy.[1][9]

Conclusion

This compound is a potent, stereoselective inhibitor of serine hydroxymethyltransferase that effectively disrupts one-carbon metabolism. Its ability to block nucleotide synthesis makes it a promising therapeutic agent for diseases characterized by rapid cell proliferation, such as T-cell acute lymphoblastic leukemia. The demonstrated in vivo target engagement and, critically, its synergistic activity with established antifolates like methotrexate, highlight a viable strategy to enhance therapeutic efficacy and overcome drug resistance. Furthermore, its potent antibacterial activity against drug-resistant enterococci suggests a broader utility. Further research and clinical development are warranted to fully explore the therapeutic potential of SHIN2.

References

- 1. SHMT inhibition is effective and synergizes with methotrexate in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic Targeting of Mitochondrial One-Carbon Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Serine, glycine and one-carbon metabolism in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural basis of inhibition of the human serine hydroxymethyltransferase SHMT2 by antifolate drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medkoo.com [medkoo.com]

- 9. researchgate.net [researchgate.net]

The Role of (Rac)-SHIN2 in One-Carbon Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-SHIN2 is a racemic small molecule inhibitor targeting a critical node in one-carbon (1C) metabolism, a metabolic pathway fundamental to cellular proliferation and survival. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on cancer cell metabolism, and its potential as a therapeutic agent. Detailed experimental protocols and quantitative data from preclinical studies are presented to facilitate further research and development in this area.

Introduction to One-Carbon Metabolism and the Role of SHMT

One-carbon metabolism is a complex network of interconnected biochemical pathways that mediate the transfer of one-carbon units. These pathways are essential for the biosynthesis of nucleotides (purines and thymidylate), amino acids (serine, glycine, and methionine), and for the regulation of epigenetic processes through methylation. Due to its central role in supporting rapid cell division, one-carbon metabolism is a well-established target for anticancer therapies.

A key enzyme in this network is Serine Hydroxymethyltransferase (SHMT) , which exists in two isoforms: the cytosolic SHMT1 and the mitochondrial SHMT2. SHMT catalyzes the reversible conversion of serine and tetrahydrofolate (THF) to glycine and 5,10-methylenetetrahydrofolate (5,10-CH2-THF). This reaction is a primary source of one-carbon units for the cell.[1][2]

This compound: A Dual Inhibitor of SHMT1 and SHMT2

This compound is a synthetic, racemic compound belonging to the pyrazolopyran class of molecules. It functions as a potent, dual inhibitor of both SHMT1 and SHMT2.[2] By inhibiting these enzymes, this compound effectively blocks the primary route for one-carbon unit generation from serine, leading to a depletion of downstream metabolites essential for nucleotide biosynthesis and cell proliferation. The active enantiomer, (+)SHIN2, has been shown to be responsible for the majority of the inhibitory activity.[2]

Mechanism of Action

This compound acts as a competitive inhibitor with respect to tetrahydrofolate, binding to the folate-binding site of both SHMT1 and SHMT2. This inhibition disrupts the flow of one-carbon units, leading to an accumulation of serine and a depletion of glycine and 5,10-CH2-THF. The reduction in 5,10-CH2-THF levels directly impacts the synthesis of purines and thymidylate, which are critical for DNA replication and repair. This ultimately leads to cell cycle arrest and inhibition of tumor growth.[2]

Below is a diagram illustrating the central role of SHMT in one-carbon metabolism and the point of intervention for this compound.

Quantitative Data

Biochemical Potency

Table 1: In Vitro Inhibition of Human SHMT Isoforms

| Compound | Target | IC50 (nM) |

|---|---|---|

| Compound 2 (+) enantiomer | SHMT1 | 13 |

| Compound 2 (+) enantiomer | SHMT2 | 66 |

| SHIN1 ((+)-RZ-2994) | SHMT1 | 5 |

| SHIN1 ((+)-RZ-2994) | SHMT2 | 13 |

Data sourced from a study on human SHMT inhibitors, where SHIN1 is a closely related analog of SHIN2.

Cellular Activity

The inhibitory effect of (+)SHIN2 on cancer cell proliferation has been demonstrated in various cell lines.

Table 2: In Vitro Cell Proliferation Inhibition by (+)SHIN2

| Cell Line | Cancer Type | IC50 (nM) |

|---|---|---|

| HCT116 | Colon Carcinoma | 300 |

| Molt4 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | ~500 |

| Jurkat | T-cell Acute Lymphoblastic Leukemia (T-ALL) | ~500 |

| KOPT-K1 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | ~500 |

Data is for the active enantiomer, (+)SHIN2.[2]

In Vivo Efficacy

In a preclinical mouse model of T-cell Acute Lymphoblastic Leukemia (T-ALL), (+)SHIN2 demonstrated significant anti-leukemic activity.

Table 3: In Vivo Efficacy of (+)SHIN2 in a T-ALL Xenograft Model

| Treatment Group | Dosing Regimen | Median Survival (days) |

|---|---|---|

| Vehicle | - | 16 |

| (+)SHIN2 | 200 mg/kg, BID, IP | 27 |

BID: twice daily; IP: intraperitoneal.[2]

Synergy with Methotrexate

A key finding is the synergistic anti-cancer effect of (+)SHIN2 when combined with methotrexate, a dihydrofolate reductase (DHFR) inhibitor. This synergy is observed both in vitro and in vivo.

Table 4: Synergistic Effect of (+)SHIN2 and Methotrexate on Molt4 Cell Proliferation

| (+)SHIN2 Concentration (nM) | Methotrexate (20 nM) IC50 of (+)SHIN2 (nM) |

|---|---|

| 0 | ~500 |

| 20 | ~250 |

The addition of methotrexate significantly reduces the IC50 of (+)SHIN2.[2]

Experimental Protocols

Recombinant Human SHMT1 and SHMT2 Expression and Purification

This protocol describes the generation of recombinant SHMT proteins for use in biochemical assays.

Detailed Steps:

-

Cloning: The full-length cDNAs for human SHMT1 and SHMT2 are cloned into a suitable bacterial expression vector, often with an N-terminal or C-terminal purification tag (e.g., His6-tag).

-

Transformation: The expression plasmids are transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Expression: Bacterial cultures are grown to an optimal density (OD600 ~0.6-0.8) and protein expression is induced with an appropriate inducer (e.g., Isopropyl β-D-1-thiogalactopyranoside - IPTG).

-

Cell Lysis: Cells are harvested by centrifugation and resuspended in lysis buffer. Lysis is typically achieved by sonication or high-pressure homogenization.

-

Purification: The soluble lysate is cleared by centrifugation and the recombinant SHMT protein is purified from the supernatant using affinity chromatography (e.g., Ni-NTA agarose for His-tagged proteins).

-

Dialysis and Storage: The purified protein is dialyzed against a suitable storage buffer and stored at -80°C.

In Vitro SHMT Enzyme Inhibition Assay

This spectrophotometric assay measures the activity of SHMT by coupling the production of 5,10-CH2-THF to a dehydrogenase reaction.

Reaction Principle:

-

SHMT catalyzes: Serine + THF → Glycine + 5,10-CH2-THF

-

Coupling enzyme (e.g., MTHFD) catalyzes: 5,10-CH2-THF + NAD(P)+ → 5,10-methenyl-THF + NAD(P)H + H+

The production of NAD(P)H is monitored by the increase in absorbance at 340 nm.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., 50 mM HEPES, pH 7.4), L-serine, THF, and the coupling enzyme.

-

Inhibitor Incubation: Add varying concentrations of this compound to the reaction mixture and pre-incubate with purified SHMT1 or SHMT2 enzyme for a defined period.

-

Initiate Reaction: Start the reaction by adding the co-substrate (e.g., NAD(P)+).

-

Monitor Absorbance: Immediately monitor the change in absorbance at 340 nm over time using a spectrophotometer.

-

Data Analysis: Calculate the initial reaction velocities and determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Target Engagement using 13C-Serine Isotope Tracing

This method is used to confirm that this compound inhibits SHMT activity in a living organism.

Detailed Steps:

-

Animal Dosing: Administer this compound or a vehicle control to tumor-bearing mice via an appropriate route (e.g., intraperitoneal injection).

-

Isotope Infusion: After a defined period, infuse a solution of uniformly labeled 13C-serine (U-13C-serine) into the mice, typically through a tail vein catheter.

-

Sample Collection: Collect blood samples at various time points during and after the infusion.

-

Metabolite Extraction: Separate plasma from the blood samples and extract metabolites using a cold solvent mixture (e.g., methanol/acetonitrile/water).

-

LC-MS Analysis: Analyze the extracted metabolites using liquid chromatography-mass spectrometry (LC-MS) to quantify the different isotopologues of serine and glycine (e.g., M+3 serine, M+2 glycine).

-

Data Interpretation: A reduction in the ratio of M+2 glycine to M+3 serine in the SHIN2-treated group compared to the vehicle group indicates inhibition of SHMT activity in vivo.

T-cell Acute Lymphoblastic Leukemia (T-ALL) Xenograft Model

This in vivo model is used to assess the anti-tumor efficacy of this compound.

Protocol:

-

Cell Culture: Culture human T-ALL cell lines (e.g., Molt4, Jurkat) under standard conditions.

-

Animal Model: Use immunocompromised mice (e.g., NOD/SCID or NSG mice).

-

Tumor Implantation: Inject T-ALL cells intravenously into the mice to establish a disseminated leukemia model.

-

Treatment: Once the leukemia is established (monitored, for example, by bioluminescence imaging if cells are luciferase-tagged), randomize the mice into treatment groups: vehicle, this compound alone, methotrexate alone, and the combination of this compound and methotrexate.

-

Monitoring: Monitor tumor burden regularly using appropriate methods (e.g., bioluminescence imaging, flow cytometry of peripheral blood for leukemic cells). Also, monitor animal health and body weight.

-

Endpoint: The primary endpoint is typically overall survival. Tumor growth inhibition can also be assessed.

-

Synergy Analysis: Analyze the survival data using statistical methods such as Cox regression analysis to quantitatively determine if the combination therapy is synergistic.

Conclusion

This compound is a promising dual inhibitor of SHMT1 and SHMT2 with demonstrated preclinical efficacy, particularly in T-cell acute lymphoblastic leukemia. Its mechanism of action, centered on the disruption of one-carbon metabolism, provides a strong rationale for its development as an anticancer agent. The synergistic interaction with the established chemotherapeutic methotrexate further enhances its therapeutic potential. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate and advance this compound towards clinical applications.

References

Stereospecificity of SHIN2 Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stereospecificity of SHIN2 enantiomers, potent inhibitors of serine hydroxymethyltransferase (SHMT). SHIN2 acts as a dual inhibitor of both the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of SHMT, enzymes crucial for one-carbon metabolism and essential for nucleotide biosynthesis in rapidly proliferating cells, particularly cancer cells.[1][2] The stereochemistry of SHIN2 is a critical determinant of its biological activity, with the molecule exhibiting a high degree of stereoselectivity. This guide summarizes the available quantitative data, outlines detailed experimental protocols for assessing stereospecificity, and illustrates the key signaling pathways involved.

Quantitative Analysis of SHIN2 Enantiomer Activity

SHIN2 demonstrates significant stereospecificity, with the (+) enantiomer being the biologically active form and the (-) enantiomer being largely inactive.[3] This differential activity is critical for understanding its mechanism of action and for the development of SHMT-targeted therapies.

| Enantiomer | Target | Assay | IC50 | Cell Line | Reference |

| (+)SHIN2 | SHMT1/2 | Cell Proliferation | 318 nM | T-cell acute lymphoblastic leukemia (T-ALL) | [4] |

| (-)SHIN2 | SHMT1/2 | Cell Proliferation | Inactive | HCT116 | [3] |

| (+)SHIN1 | SHMT1/2 | Cell Proliferation | 870 nM | HCT116 | |

| (-)SHIN1 | SHMT1/2 | Cell Proliferation | > 30 µM | HCT116 |

*SHIN1 is a closely related predecessor to SHIN2, and its enantiomeric activity provides further evidence for the stereospecificity of this class of inhibitors.[1]

Experimental Protocols

The following sections detail representative experimental protocols for the separation of SHIN2 enantiomers and the assessment of their biological activity.

Chiral Separation of SHIN2 Enantiomers

The separation of SHIN2 enantiomers is essential to study their individual biological effects. While the specific method for SHIN2 is not publicly detailed, a common approach for chiral separation of small molecules is preparative chiral High-Performance Liquid Chromatography (HPLC).

Objective: To isolate the (+) and (-) enantiomers of SHIN2 from a racemic mixture.

Materials:

-

Racemic SHIN2

-

Chiral stationary phase (CSP) column (e.g., polysaccharide-based column)

-

HPLC system with a UV detector

-

Mobile phase solvents (e.g., hexane, isopropanol, ethanol)

-

Rotary evaporator

Protocol:

-

Method Development: Develop an analytical method on a chiral HPLC column to achieve baseline separation of the two enantiomers. Screen different chiral stationary phases and mobile phase compositions to optimize resolution.

-

Preparative Chromatography: Scale up the optimized analytical method to a preparative scale. Dissolve the racemic SHIN2 in a suitable solvent and inject it onto the preparative chiral column.

-

Fraction Collection: Collect the fractions corresponding to each enantiomer as they elute from the column, monitored by the UV detector.

-

Purity Analysis: Analyze the collected fractions using the analytical chiral HPLC method to determine the enantiomeric excess (ee) of each isolated enantiomer.

-

Solvent Removal: Concentrate the fractions containing the purified enantiomers using a rotary evaporator to remove the mobile phase.

-

Confirmation of Absolute Stereochemistry: The absolute configuration of the separated enantiomers would typically be determined by methods such as X-ray crystallography or by comparison to a stereochemically defined standard if available.

Cell Proliferation Assay (MTT Assay)

This assay is used to determine the cytotoxic or cytostatic effects of the SHIN2 enantiomers on cancer cell lines.

Objective: To quantify the effect of (+)SHIN2 and (-)SHIN2 on the proliferation of cancer cells.

Materials:

-

Cancer cell line (e.g., T-ALL, HCT116)

-

Complete cell culture medium

-

(+)SHIN2 and (-)SHIN2 stock solutions (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of (+)SHIN2 and (-)SHIN2. Include a vehicle control (DMSO) and a positive control for cell death.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves to determine the IC50 values for each enantiomer.

Western Blot Analysis of Signaling Pathways

This protocol is for assessing the impact of SHIN2 enantiomers on key signaling pathways downstream of SHMT inhibition, such as the PI3K/AKT/mTOR and JAK-STAT pathways.

Objective: To determine the effect of (+)SHIN2 and (-)SHIN2 on the phosphorylation status and total protein levels of key components of the PI3K/AKT/mTOR and JAK-STAT signaling pathways.

Materials:

-

Cancer cell line

-

(+)SHIN2 and (-)SHIN2

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-AKT, anti-AKT, anti-phospho-STAT3, anti-STAT3, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Cell Treatment and Lysis: Treat cells with (+)SHIN2, (-)SHIN2, or vehicle for a specified time. Lyse the cells and collect the protein extracts.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH) to compare the levels of target proteins between different treatment groups.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by SHIN2 and a typical experimental workflow for evaluating its enantiomers.

Figure 1: Simplified signaling pathways affected by SHIN2.

Figure 2: Experimental workflow for SHIN2 enantiomer evaluation.

References

Biological activity of (+)-SHIN2 versus (-)-SHIN2

An In-depth Technical Guide on the Biological Activity of (+)-SHIN2 versus (-)-SHIN2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the differential biological activities of the enantiomers of SHIN2, a potent inhibitor of serine hydroxymethyltransferase (SHMT). The document focuses on quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows to facilitate a deeper understanding of this compound for research and development purposes.

Introduction to SHIN2 and its Target: SHMT

Serine hydroxymethyltransferase (SHMT) is a critical enzyme in one-carbon (1C) metabolism, a fundamental network of pathways that provides one-carbon units for the biosynthesis of nucleotides (purines and thymidylate) and other essential biomolecules.[1][2][3][4][5] Cancer cells, with their high proliferative rate, often exhibit an increased reliance on 1C metabolism, making its key enzymes attractive targets for anticancer therapies.[1][2][3][4][5] SHMT exists in two isoforms: the cytosolic SHMT1 and the mitochondrial SHMT2, with SHMT2 being frequently upregulated in various cancers.[3][4][5]

SHIN2 is a small-molecule inhibitor designed to target both SHMT1 and SHMT2.[1][3] As a chiral molecule, SHIN2 exists in two enantiomeric forms: (+)-SHIN2 and (-)-SHIN2. Extensive research has demonstrated that the biological activity of SHIN2 is stereospecific, with one enantiomer being significantly more potent than the other.[1]

Quantitative Comparison of (+)-SHIN2 and (-)-SHIN2 Activity

The biological activity of the SHIN2 enantiomers has been primarily assessed through cell proliferation assays, measuring their ability to inhibit the growth of cancer cell lines. The data consistently show that (+)-SHIN2 is the biologically active enantiomer, while (-)-SHIN2 is largely inactive.

| Compound | Assay | Cell Line | IC50 Value | Reference |

| (+)-SHIN2 | Cell Proliferation | HCT116 (Colon Cancer) | 300 nM | [1] |

| (-)-SHIN2 | Cell Proliferation | HCT116 (Colon Cancer) | Inactive | [1][2] |

| (+)-SHIN1 | Cell Proliferation | HCT116 (Colon Cancer) | 870 nM | [3] |

| (-)-SHIN1 | Cell Proliferation | HCT116 (Colon Cancer) | > 30 µM | [3] |

Note: SHIN1 is a related, earlier-generation SHMT inhibitor. The data for SHIN1 enantiomers further supports the stereospecificity of this class of inhibitors.

Signaling Pathway of SHMT Inhibition by (+)-SHIN2

(+)-SHIN2 exerts its biological effect by inhibiting SHMT, thereby disrupting the one-carbon metabolic pathway. This inhibition leads to a depletion of the downstream products necessary for nucleotide synthesis, ultimately causing cell cycle arrest and inhibiting cell proliferation.

Caption: Inhibition of SHMT1 and SHMT2 by (+)-SHIN2.

Experimental Protocols

Cell Proliferation Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of the SHIN2 enantiomers.

-

Cell Seeding: HCT116 cells are seeded in 96-well plates at a density of 1,000-2,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: A serial dilution of (+)-SHIN2 and (-)-SHIN2 is prepared. The medium in the wells is replaced with fresh medium containing the respective concentrations of the compounds. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for 72 hours under standard cell culture conditions (37°C, 5% CO2).

-

Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.

-

Data Analysis: The luminescence data is normalized to the vehicle control. The IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

In Vivo Target Engagement using U-13C-Serine Tracing

This method is employed to confirm that (+)-SHIN2 engages with its target (SHMT) in a living organism.

-

Animal Model: Mice bearing tumor xenografts (e.g., T-ALL) are used.

-

Compound Administration: A cohort of mice is treated with (+)-SHIN2 (e.g., 200 mg/kg, intraperitoneal injection), while a control group receives a vehicle.

-

Isotope Infusion: Following compound administration, a continuous intravenous infusion of U-13C-serine is initiated.

-

Sample Collection: Blood samples are collected at multiple time points during the infusion.

-

Metabolite Extraction and Analysis: Plasma is separated from the blood samples, and metabolites are extracted. The isotopic labeling of serine and glycine is quantified using liquid chromatography-mass spectrometry (LC-MS).

-

Data Interpretation: Inhibition of SHMT by (+)-SHIN2 is indicated by a decrease in the conversion of M+3 serine to M+2 glycine.[1]

Caption: Workflow for in vivo target engagement of (+)-SHIN2.

Synergistic Activity with Methotrexate

(+)-SHIN2 has been shown to act synergistically with methotrexate, a dihydrofolate reductase (DHFR) inhibitor commonly used in chemotherapy.[1] This synergy arises from the fact that both drugs target sequential steps in the folate metabolism pathway.

Caption: Synergistic inhibition of folate metabolism by (+)-SHIN2 and Methotrexate.

Conclusion

The available data conclusively demonstrate that the biological activity of SHIN2 is enantiomer-specific. (+)-SHIN2 is a potent inhibitor of SHMT, leading to the disruption of one-carbon metabolism and the inhibition of cancer cell proliferation. In contrast, (-)-SHIN2 is inactive. This stereospecificity is a critical consideration for the development of SHIN2 as a therapeutic agent. The detailed experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals working with this promising class of inhibitors.

References

- 1. SHMT inhibition is effective and synergizes with methotrexate in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Human SHMT inhibitors reveal defective glycine import as a targetable metabolic vulnerability of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Therapeutic Targeting of Mitochondrial One-Carbon Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Evaluation of Novel (Rac)-SHIN2 Analogs as SHMT2 Inhibitors

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Serine Hydroxymethyltransferase 2 (SHMT2) has emerged as a critical enzymatic target in oncology. As a key enzyme in mitochondrial one-carbon (1C) metabolism, SHMT2 provides the necessary building blocks for nucleotide synthesis, supporting the rapid proliferation of cancer cells.[1][2] Inhibition of SHMT2 presents a promising therapeutic strategy. SHIN2, a potent pyrazolopyran-based inhibitor of SHMT2, has demonstrated significant anti-tumor activity both in vitro and in vivo, validating this approach.[3][4] This technical guide provides an in-depth overview of the core principles for designing, synthesizing, and evaluating novel (Rac)-SHIN2 analogs. While specific synthetic routes for proprietary compounds are not always publicly available, this document outlines generalized experimental protocols, key signaling pathways, and data presentation frameworks essential for advancing research in this domain.

The SHMT2 Target and its Signaling Pathway

SHMT2 catalyzes the reversible conversion of serine to glycine in the mitochondria, which is a principal source of one-carbon units for cellular biosynthesis.[3] These 1C units, in the form of 5,10-methylene-tetrahydrofolate, are crucial for the synthesis of purines and thymidylate, which are essential for DNA replication and repair.[1][2] Cancer cells frequently exhibit elevated 1C metabolism to sustain their high proliferation rates, making SHMT2 a compelling target for anticancer therapies.[1]

Inhibition of SHMT2 by analogs like SHIN2 disrupts this metabolic pathway, leading to a reduction in nucleotide precursors and subsequent DNA damage.[5] This metabolic stress can trigger downstream effects, including the inhibition of the PI3K/AKT/mTOR and JAK-STAT signaling pathways, which are crucial for cancer cell growth, proliferation, and survival.[1][2] In certain cancers like Burkitt lymphoma, SHMT2 inhibition has been shown to induce the autophagic degradation of the oncogenic transcription factor TCF3, leading to a collapse of cell survival signaling.[6]

Synthesis of Novel this compound Analogs: A Generalized Workflow

The development of novel SHIN2 analogs involves a systematic process of chemical synthesis, purification, and characterization, followed by biological evaluation. The core structure of SHIN2 is a pyrazolopyran scaffold.[3][7] A general workflow for producing a library of analogs would involve modifying substituents on this core to explore the structure-activity relationship (SAR).

Experimental Protocols

General Protocol for Pyrazolopyran Synthesis

While the exact synthesis of SHIN2 is not detailed in the provided literature, a plausible and common method for creating pyrazolopyran scaffolds is through a multi-component reaction. This approach offers efficiency and diversity.

Reaction: One-pot synthesis of a pyrazolopyran core via a four-component reaction of ethyl acetoacetate, hydrazine hydrate, an aromatic aldehyde, and malononitrile.

Methodology:

-

To a solution of ethyl acetoacetate (1.0 eq) and hydrazine hydrate (1.0 eq) in ethanol, add a catalytic amount of acetic acid. Reflux the mixture for 2-3 hours to form the pyrazolone intermediate.

-

After cooling to room temperature, add a selected aromatic aldehyde (1.0 eq) and malononitrile (1.0 eq).

-

Add a basic catalyst, such as piperidine (0.1 eq), to the mixture.

-

Stir the reaction at room temperature for 8-12 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, the resulting solid precipitate is filtered, washed with cold ethanol, and dried under a vacuum.

-

The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired pyrazolopyran analog.

-

Structure is confirmed using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol for In Vitro SHMT2 Inhibition Assay

This protocol measures the ability of a compound to inhibit the enzymatic activity of recombinant human SHMT2.

Methodology:

-

Recombinant human SHMT2 enzyme is pre-incubated with varying concentrations of the test analog (e.g., from 1 nM to 100 µM) in an assay buffer for 15 minutes at room temperature.

-

The enzymatic reaction is initiated by adding the substrates, L-serine and tetrahydrofolate (THF).

-

The reaction is allowed to proceed for 30 minutes at 37°C.

-

The reaction is stopped, and the amount of glycine produced is quantified. This can be done using a colorimetric or fluorometric glycine detection kit, or by LC-MS analysis.

-

The percentage of inhibition for each compound concentration is calculated relative to a DMSO vehicle control.

-

The half-maximal inhibitory concentration (IC₅₀) value is determined by fitting the dose-response data to a four-parameter logistic equation using graphing software.

Protocol for Cell Viability Assay (e.g., CellTiter-Glo®)

This assay determines the effect of SHIN2 analogs on the viability of cancer cell lines.

Methodology:

-

Cancer cells (e.g., HCT116, MOLT-4) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

The following day, cells are treated with a serial dilution of the SHIN2 analog (e.g., from 1 nM to 100 µM) or a DMSO vehicle control.

-

Cells are incubated for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

-

After incubation, the CellTiter-Glo® reagent is added to each well according to the manufacturer's protocol. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of metabolically active cells.

-

The plate is incubated for 10 minutes to stabilize the signal, and luminescence is read using a plate reader.

-

The GI₅₀ (concentration for 50% growth inhibition) is calculated by normalizing the data to the vehicle control and fitting to a dose-response curve.

Quantitative Data and Structure-Activity Relationship (SAR)

The development of potent SHIN2 analogs relies on understanding the relationship between chemical structure and biological activity. By synthesizing a library of compounds with varied functional groups at different positions (R1, R2, R3, etc.), a quantitative SAR can be established.

Table 1: Biological Activity of SHMT Inhibitors

This table summarizes the reported activity of SHIN2 and other related SHMT inhibitors against various cancer cell lines. Data for novel analogs would be added to a similar table to facilitate comparison.

| Compound | Target(s) | Cell Line | Assay Type | Measured Activity | Reference |

| (+)SHIN2 | SHMT1/SHMT2 | HCT116 | Growth Assay | GI₅₀ ≈ 2 µM | [8] |

| (+)SHIN2 | SHMT1/SHMT2 | MOLT-4 (T-ALL) | Growth Assay | Synergizes with Methotrexate | [8][9] |

| SHIN1 | SHMT1/SHMT2 | Various | Growth Assay | Precursor to SHIN2 | [3][5] |

| AGF347 | SHMT1/SHMT2, GART | Lung, CRC, Pancreatic Cancer | Anti-tumor Activity | Potent inhibitor | [5] |

| Compound A | SHMT2 | N/A | Enzyme Assay | IC₅₀ = 14.52 µM | [7] |

| Compound B | SHMT2 | N/A | Enzyme Assay | IC₅₀ = 12.74 µM | [7] |

Note: "Compound A" and "Compound B" refer to AM-807/42004511 and AM-807/40675298, respectively, identified via virtual screening.[7]

Table 2: In Vivo Efficacy Data

| Compound | Animal Model | Dosing | Outcome | Reference |

| (+)SHIN2 | NOTCH1-driven T-ALL Xenograft | 200 mg/kg BID, 11 days | Increased survival, comparable to Methotrexate | [3] |

| (+)SHIN2 | Patient-Derived T-ALL Xenograft (MTX-resistant) | Not specified | Demonstrated efficacy | [3] |

Conclusion and Future Directions

The inhibition of SHMT2 is a validated and promising strategy for cancer therapy. SHIN2 serves as an excellent lead compound for the development of new therapeutics. Future research should focus on the rational design and synthesis of novel this compound analogs to improve potency, selectivity (SHMT2 vs. SHMT1), and pharmacokinetic properties. The workflows and protocols outlined in this guide provide a foundational framework for researchers to systematically explore the chemical space around the pyrazolopyran scaffold, with the ultimate goal of identifying a clinical candidate with superior efficacy and safety profiles. A thorough investigation of the structure-activity relationship will be paramount in achieving this goal.

References

- 1. researchgate.net [researchgate.net]

- 2. Mechanism and Therapeutic Progress of One-Carbon Metabolic Key Enzyme: Serine Hydroxymethyltransferase 2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic Targeting of Mitochondrial One-Carbon Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Review of Small-Molecule Inhibitors of One-Carbon Enzymes: SHMT2 and MTHFD2 in the Spotlight - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. SHMT2 inhibition disrupts the TCF3 transcriptional survival program in Burkitt lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. SHMT inhibition is effective and synergizes with methotrexate in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

(Rac)-SHIN2 Target Validation in Cancer Cells: A Technical Guide

This technical guide provides an in-depth overview of the target validation for (Rac)-SHIN2 in cancer cells, designed for researchers, scientists, and drug development professionals. It consolidates key findings on its mechanism of action, summarizes quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows.

This compound is a second-generation pyrazolopyran compound that functions as a potent inhibitor of serine hydroxymethyltransferase (SHMT), targeting both the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms. SHMT enzymes are critical nodes in one-carbon (1C) metabolism, a metabolic network essential for the biosynthesis of nucleotides and amino acids, and for maintaining cellular redox balance.[1][2] Cancer cells often exhibit a heightened dependency on 1C metabolism to fuel their rapid proliferation, making its components attractive therapeutic targets.[3][4]

SHMT2, in particular, is frequently overexpressed in a wide array of human cancers and its elevated expression often correlates with poor prognosis.[5][6] This enzyme catalyzes the conversion of serine to glycine, a reaction that provides the primary source of 1C units for the cell.[4][7] By inhibiting SHMT1 and SHMT2, SHIN2 disrupts the supply of these crucial metabolic building blocks, leading to cell cycle arrest and a reduction in tumor growth.[1][4]

Data Presentation

In Vivo Efficacy of SHIN2 in T-Cell Acute Lymphoblastic Leukemia (T-ALL) Models

| Model Type | Treatment | Dosage | Duration | Outcome | Reference |

| NOTCH1-induced T-ALL xenografts (Mouse) | SHIN2 | 200 mg/kg BID | 11 days | Potent inhibition of tumor growth, comparable to methotrexate (MTX) | [1] |

| MTX-resistant patient-derived xenograft (PDX) T-ALL model | SHIN2 | Not Specified | Not Specified | Demonstrated efficacy | [1] |

| PDX T-ALL model | SHIN2 + MTX | Not Specified | Not Specified | Synergistic response, superior to either agent alone | [1][2] |

Cellular Effects of SHMT Inhibition by SHIN2

| Cell Line | Treatment | Concentration | Time | Effect | Reference |

| HCT116 (Colon Cancer) | (+)SHIN2 (active enantiomer) | 2 µM | 24 h | Decreased levels of purine biosynthetic pathway intermediates | [8] |

| Molt4 (Human T-ALL) | SHIN2 + Low-dose MTX | Not Specified | Not Specified | Sensitization of cells to SHIN2 | [2][7] |

| MTX-resistant Molt4 cells | SHIN2 | Not Specified | Not Specified | Enhanced sensitivity to SHIN2 | [2][7] |

Experimental Protocols

In Vivo Target Engagement using ¹³C-Serine Tracing

This protocol is designed to confirm that SHIN2 engages its target (SHMT) in a living organism.

Objective: To trace the metabolic fate of stable isotope-labeled serine to assess the in vivo inhibition of SHMT by SHIN2.

Methodology:

-

Animal Model: Utilize a relevant cancer xenograft mouse model, such as T-ALL.

-

Drug Administration: Administer (+)SHIN2 (the active enantiomer) to the mice via intraperitoneal (IP) injection at a specified dose (e.g., 200 mg/kg). A vehicle control group should be run in parallel.[8]

-

Isotope Infusion: Following drug administration, infuse the mice with U-¹³C-serine. This introduces serine with all carbons labeled as ¹³C into the metabolic system.[8]

-

Sample Collection: Collect blood samples at multiple time points post-infusion to track the labeled metabolites over time.[8]

-

Metabolite Extraction and Analysis: Extract metabolites from plasma and tumor tissue. Analyze the samples using Liquid Chromatography-Mass Spectrometry (LC-MS) to measure the isotopic labeling patterns in serine and its downstream product, glycine.

-

Data Interpretation: In vehicle-treated animals, the ¹³C label from serine is expected to be incorporated into glycine, a direct product of the SHMT-catalyzed reaction. In SHIN2-treated animals, effective target engagement will result in a significant reduction in the transfer of ¹³C from serine to glycine, demonstrating in vivo inhibition of SHMT.[8]

CRISPR-Cas9 Mediated Knockdown for Target Validation

This protocol validates SHMT2 as a critical gene for cancer cell survival, corroborating the pharmacological data from SHIN2.

Objective: To assess the effect of genetic depletion of SHMT2 on cancer cell proliferation and tumor growth.

Methodology:

-

Cell Line Selection: Choose a cancer cell line with demonstrated dependency on one-carbon metabolism (e.g., Burkitt lymphoma cell lines like BL60, Ramos, Raji).[9]

-

Guide RNA Design: Design and clone small guide RNAs (sgRNAs) targeting a specific exon of the SHMT2 gene into a CRISPR-Cas9 delivery vector. A non-targeting sgRNA should be used as a negative control.

-